molecular formula C8H7BrClNO2 B7836012 Methyl 2-amino-5-bromo-3-chlorobenzoate

Methyl 2-amino-5-bromo-3-chlorobenzoate

Cat. No.: B7836012
M. Wt: 264.50 g/mol
InChI Key: NCNUYVGCMZFUFO-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromo-3-chlorobenzoate: is an organic compound with the molecular formula C8H7BrClNO2 It is a derivative of benzoic acid, featuring amino, bromo, and chloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves multi-step synthesis, starting from readily available precursors. The process includes nitration, reduction, and halogenation steps, often optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Bromination: Bromine in the presence of a catalyst.

    Chlorination: Chlorine gas or other chlorinating agents.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.

Major Products:

    Substituted Benzoates: Various derivatives depending on the substituents introduced during the reactions.

    Coupled Products: Complex aromatic compounds formed through coupling reactions.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

Industry:

    Materials Science: Utilized in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of various chemical products.

Mechanism of Action

The mechanism by which methyl 2-amino-5-bromo-3-chlorobenzoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds, while the bromo and chloro substituents can participate in halogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to act as a ligand in catalytic processes .

Properties

IUPAC Name

methyl 2-amino-5-bromo-3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNUYVGCMZFUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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